molecular formula C10H9NO3S B177526 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid CAS No. 6270-74-2

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Cat. No.: B177526
CAS No.: 6270-74-2
M. Wt: 223.25 g/mol
InChI Key: QWXLTZQRYJBZQT-UHFFFAOYSA-N
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Description

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazine ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in pharmaceutical research .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products .

Comparison with Similar Compounds

  • (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
  • (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid
  • (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)ethanoic acid

Uniqueness: (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXLTZQRYJBZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284122
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-74-2
Record name 6270-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
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(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
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(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
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(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 5
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 6
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Customer
Q & A

Q1: What is the primary biological activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid?

A: this compound has been identified as a potential inhibitor of xanthine oxidase (XO) [, ]. XO is an enzyme involved in the breakdown of purines into uric acid. Inhibiting XO can help manage conditions like gout, where excess uric acid accumulates in the body.

Q2: How does the structure of this compound relate to its XO inhibitory activity?

A: While the exact mechanism of interaction between this compound and XO is not fully elucidated in the provided research, some insights can be gleaned from the structure-activity relationship (SAR) studies []. The presence of the 1,4-benzothiazine nucleus appears crucial for activity, as derivatives with modifications to this core structure generally exhibit lower XO inhibition. Further research is needed to pinpoint specific structural features responsible for binding affinity and inhibitory potency.

Q3: Have any derivatives of this compound shown improved activity?

A: Yes, research has explored various derivatives of this compound to enhance its activity. One notable example is SPR-210, a fluorinated derivative with significantly higher potency against aldose reductase (AR), another enzyme implicated in diabetic complications []. SPR-210 demonstrated promising results in preclinical studies with diabetic rats, highlighting the potential of structural modifications for improving therapeutic efficacy.

Q4: What analytical techniques were employed to characterize this compound and its derivatives?

A: Researchers utilized various spectroscopic techniques for structural characterization, including Electron Impact Mass Spectrometry (EIMS), proton Nuclear Magnetic Resonance (1H-NMR), and X-ray Diffraction (XRD) analysis []. These methods provided valuable information about the molecular weight, structure, and purity of the synthesized compounds, ensuring accurate identification and evaluation of their properties.

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